REACTION_CXSMILES
|
[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[OH-].[Na+:14]>>[C:10]12[NH:9][C:7](=[O:8])[N-:6][C:5]=1[NH:4][C:2]([NH:1][C:11]2=[O:12])=[O:3].[Na+:14] |f:1.2,3.4|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with slow stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH between 7.1 and 7.2
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
incubated at room temperature
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |